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molecular formula C10H13BrN2OS2 B3034744 2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide CAS No. 217096-06-5

2-Bromo-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide

Cat. No. B3034744
M. Wt: 321.3 g/mol
InChI Key: IHJXMANODQCKRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07576203B2

Procedure details

Under cooling with ice, methanesulfonyl chloride (31.7 g, 276.7 mmol) was added dropwise to a solution of N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide (65.0 g, 251.6 mmol), triethylamine (30.5 g, 301.4 mmol), and 4-dimethylaminopyridine (3.07 g, 25.13 mmol) in DMF (455 mL) while the reaction mixture was maintained at 11° C. or lower, followed by stirring for 0.5 hours under cooling with ice. After HPLC was performed to confirm that starting materials had been completely consumed, the crystals (triethylamine hydrochloride) that precipitated were collected through filtration, followed by washing with DMF (195 mL). The filtrate and the wash liquid were combined, and sodium bromide (51.8 g, 503.5 mmol) was added to the resultant mixture. The reaction mixture was stirred under heat at an internal temperature of 55 to 60° C. for 3 hours. Subsequently, water (650 mL) was added to the reaction mixture, and the resultant mixture was stirred at an internal temperature of 21 to 25° C. for 2 hours. The crystals that precipitated were collected through filtration, followed by washing with water and drying through air blow. The crude target product was dissolved in methanol (500 mL) through heating, and the reaction mixture was cooled. The crystals that precipitated were collected through filtration, followed by drying through air blow at 60° C., to thereby yield N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-bromoacetamide (54.38 g, yield: 67.3%, HPLC: 99.32%).
Quantity
31.7 g
Type
reactant
Reaction Step One
Name
N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide
Quantity
65 g
Type
reactant
Reaction Step Two
Quantity
30.5 g
Type
reactant
Reaction Step Two
Quantity
3.07 g
Type
catalyst
Reaction Step Two
Name
Quantity
455 mL
Type
solvent
Reaction Step Two
Quantity
51.8 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
650 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CS(Cl)(=O)=O.[CH3:6][S:7][C:8]1[C:13]([NH:14][C:15](=[O:18])[CH2:16]O)=[C:12]([S:19][CH3:20])[CH:11]=[C:10]([CH3:21])[N:9]=1.C(N(CC)CC)C.[Br-:29].[Na+]>CN(C)C1C=CN=CC=1.CN(C=O)C.O>[CH3:6][S:7][C:8]1[C:13]([NH:14][C:15](=[O:18])[CH2:16][Br:29])=[C:12]([S:19][CH3:20])[CH:11]=[C:10]([CH3:21])[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Two
Name
N-[2,4-bis(methylthio)-6-methylpyridin-3-yl]-2-hydroxyacetamide
Quantity
65 g
Type
reactant
Smiles
CSC1=NC(=CC(=C1NC(CO)=O)SC)C
Name
Quantity
30.5 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
3.07 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
455 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
51.8 g
Type
reactant
Smiles
[Br-].[Na+]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
650 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
11 °C
Stirring
Type
CUSTOM
Details
by stirring for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
CUSTOM
Type
CUSTOM
Details
had been completely consumed
CUSTOM
Type
CUSTOM
Details
the crystals (triethylamine hydrochloride) that precipitated
FILTRATION
Type
FILTRATION
Details
were collected through filtration
WASH
Type
WASH
Details
by washing with DMF (195 mL)
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
under heat at an internal temperature of 55 to 60° C. for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The crystals that precipitated
FILTRATION
Type
FILTRATION
Details
were collected through filtration
WASH
Type
WASH
Details
by washing with water
CUSTOM
Type
CUSTOM
Details
drying through air blow
DISSOLUTION
Type
DISSOLUTION
Details
The crude target product was dissolved in methanol (500 mL)
TEMPERATURE
Type
TEMPERATURE
Details
through heating
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
The crystals that precipitated
FILTRATION
Type
FILTRATION
Details
were collected through filtration
CUSTOM
Type
CUSTOM
Details
by drying through air blow at 60° C.

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CSC1=NC(=CC(=C1NC(CBr)=O)SC)C
Measurements
Type Value Analysis
AMOUNT: MASS 54.38 g
YIELD: PERCENTYIELD 67.3%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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